4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(naphthalen-1-ylmethyl)piperidine
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Overview
Description
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(naphthalen-1-ylmethyl)piperidine is a complex organic compound that features a piperidine ring substituted with a naphthalen-1-ylmethyl group and a pyrazol-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(naphthalen-1-ylmethyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the alkylation of the piperidine ring with the naphthalen-1-ylmethyl group. The final step involves the coupling of the pyrazole derivative with the substituted piperidine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the piperidine nitrogen.
Reduction: Reduction reactions may target the naphthalen-1-ylmethyl group or the pyrazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring or the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine: In the field of biology and medicine, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as a receptor ligand or enzyme inhibitor.
Industry: Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(naphthalen-1-ylmethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and cellular assays.
Comparison with Similar Compounds
- 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-benzylpiperidine
- 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(phenylmethyl)piperidine
Comparison: Compared to similar compounds, 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(naphthalen-1-ylmethyl)piperidine is unique due to the presence of the naphthalen-1-ylmethyl group. This structural feature may confer distinct physicochemical properties, such as increased hydrophobicity or specific binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-(naphthalen-1-ylmethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3/c1-17-14-18(2)25(23-17)15-19-10-12-24(13-11-19)16-21-8-5-7-20-6-3-4-9-22(20)21/h3-9,14,19H,10-13,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTASYDBHRMMIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC3=CC=CC4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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